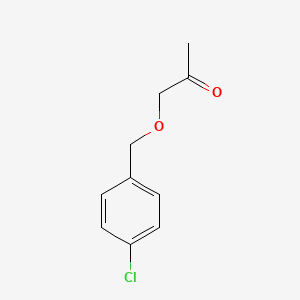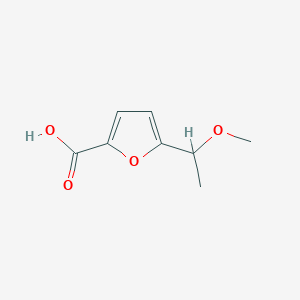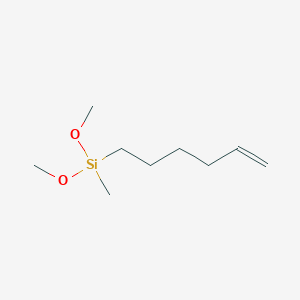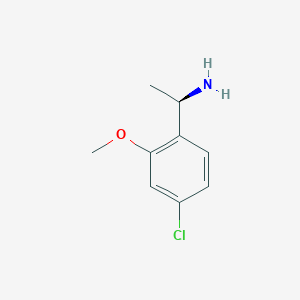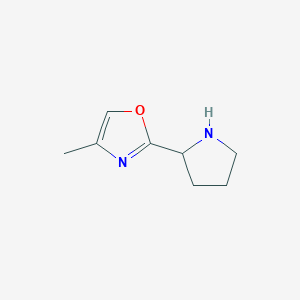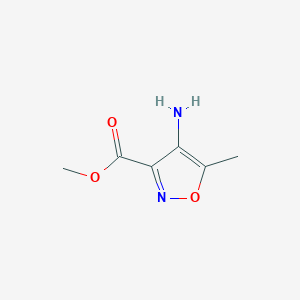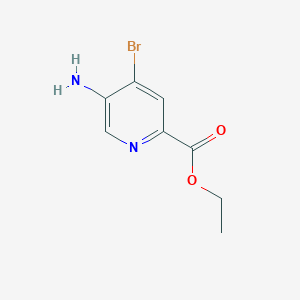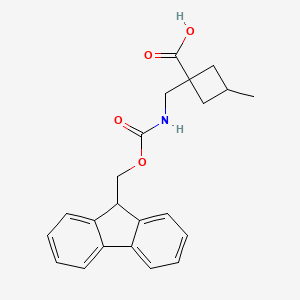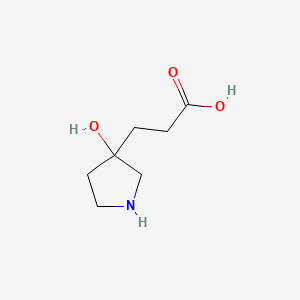
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride and acrylic acid, followed by hydrolysis of the condensate . The reaction typically requires a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production of this compound often involves microbial production techniques. Microorganisms such as Escherichia coli and Klebsiella pneumoniae are engineered to produce this compound through metabolic pathways . Optimization of fermentation conditions and metabolic engineering approaches are employed to enhance yield and productivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may produce an alcohol.
Applications De Recherche Scientifique
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the biosynthesis of various biologically active compounds.
Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Industry: It is utilized in the production of biodegradable plastics and other value-added chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with enzymes and proteins involved in cellular signaling and metabolism, thereby exerting its effects on various biological processes.
Comparaison Avec Des Composés Similaires
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological properties offer promising therapeutic applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-(3-hydroxypyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(10)1-2-7(11)3-4-8-5-7/h8,11H,1-5H2,(H,9,10) |
Clé InChI |
IHOHRFFNGHTJKB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




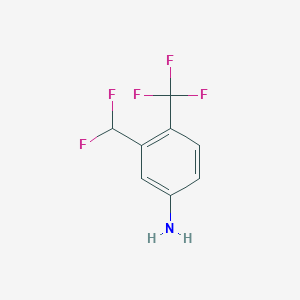
![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
